TAK285-Iodo is derived from the pyrrolo[3,2-d]pyrimidine class of compounds. It is synthesized through various methods that involve multiple steps of chemical reactions, which will be discussed in detail in the synthesis section. Its classification as an investigational drug indicates that it is still undergoing clinical trials to determine its efficacy and safety in humans.
The synthesis of TAK285-Iodo typically involves several key steps:
The molecular structure of TAK285-Iodo can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. Key features include:
The molecular weight and specific structural data can be derived from spectral analysis techniques mentioned earlier.
TAK285-Iodo undergoes specific chemical reactions that are critical for its activity as a kinase inhibitor:
The mechanism of action for TAK285-Iodo involves:
Data from studies indicate significant inhibition rates against various kinases, showcasing its potential effectiveness in targeted therapy.
TAK285-Iodo exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems.
TAK285-Iodo's primary applications lie within oncology research:
TAK285-Iodo (C₂₅H₂₅ClIN₅O₃; MW: 605.86 g/mol) represents a structurally modified analog of the pyrrolo[3,2-d]pyrimidine-derived kinase inhibitor TAK-285 (C₂₆H₂₅ClF₃N₅O₃; MW: 547.96 g/mol). This iodine-substituted derivative belongs to the class of dual erbB protein kinase inhibitors designed for targeted disruption of epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2) signaling pathways. The defining structural modification involves replacement of the trifluoromethyl group (-CF₃) in the parent TAK-285 molecule with a heavy halogen iodine atom at the phenoxy aromatic ring position. This strategic substitution significantly alters the compound's electronic properties and steric profile while maintaining the core quinazoline-derived scaffold responsible for ATP-competitive kinase binding [1] [6] [7].
The molecular architecture preserves critical pharmacophoric elements: 1) The 5H-pyrrolo[3,2-d]pyrimidine core that binds the kinase hinge region, 2) The 3-chloro-4-(3-iodophenoxy)aniline moiety occupying the hydrophobic back pocket, and 3) The hydrophilic side chain (N-(2-aminoethyl)-3-hydroxy-3-methylbutanamide) enhancing solubility. Crystallographic analysis confirms that iodine's van der Waals radius (1.98 Å) substantially exceeds that of fluorine (1.47 Å), creating distinct steric and electronic perturbations compared to the parent compound. This modification potentially enhances hydrophobic interactions within the target kinase's ATP-binding cleft while influencing electron distribution across the aromatic system [1] [3] [6].
Table 1: Structural and Physicochemical Comparison of TAK285-Iodo and Parent TAK-285
Property | TAK285-Iodo | TAK-285 |
---|---|---|
Molecular Formula | C₂₅H₂₅ClIN₅O₃ | C₂₆H₂₅ClF₃N₅O₃ |
Molecular Weight | 605.86 g/mol | 547.96 g/mol |
IUPAC Name | N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide | N-[2-[[4-[(3-chloro-4-[(3-trifluoromethyl)phenoxy]phenyl]amino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide |
Halogen Modification | Iodine substitution | Trifluoromethyl group |
Solubility Profile | Soluble in DMSO, insoluble in water | Soluble in DMSO (>50 mg/mL) |
Storage Conditions | -20°C long-term (desiccated) | -20°C (desiccated) |
The development of TAK285-Iodo emerged from systematic structure-activity relationship (SAR) explorations targeting TAK-285's limitations. Originally developed by Takeda Pharmaceutical Company, TAK-285 demonstrated promising dual EGFR/HER2 inhibition (IC₅₀: 23 nM and 17 nM, respectively) and unique blood-brain barrier penetration but faced challenges regarding kinase selectivity profiles and potential metabolic instability associated with its trifluoromethyl group [4] [7]. Medicinal chemistry efforts focused on halogen replacement strategies identified iodine as a strategically advantageous substituent due to: 1) Enhanced hydrophobic interactions within the kinase's deep hydrophobic pocket, 2) Potential for improved target residence time through heavier atom effects, and 3) Facilitation of molecular tracking studies via radioactive iodine isotopes (e.g., ¹²⁵I) without significant alteration of binding orientation [1] [3].
Synthesis of TAK285-Iodo presented substantial challenges due to the reduced nucleophilicity of the iodophenol precursor and the need for regioselective coupling under Ullmann ether synthesis conditions. The synthetic route involved multi-step optimization: 1) Palladium-catalyzed coupling to install the 3-iodophenoxy moiety, 2) Nucleophilic aromatic substitution for quinazoline-amine linkage, and 3) Solution-phase peptide coupling for side chain attachment [2]. Early analogs revealed that chain length optimization between the quinazoline core and nitroimidazole groups significantly impacted potency, with ethylene bridges demonstrating optimal kinase inhibition. These efforts yielded TAK285-Iodo with preserved target affinity but potentially distinct pharmacokinetic properties, particularly regarding susceptibility to efflux transporters like P-glycoprotein – a significant limitation of lapatinib and other EGFR/HER2 inhibitors [4] [6].
Table 2: Development Timeline and Key Rationales for TAK285-Iodo
Phase | Key Developments | Rationale/Outcome |
---|---|---|
Precursor (TAK-285) | Identification of pyrrolo[3,2-d]pyrimidine scaffold (2008-2010) | High EGFR/HER2 potency; BBB penetration; Non-Pgp substrate property [4] |
SAR Exploration | Systematic trifluoromethyl replacement screening (2013-2015) | Iodine demonstrated optimal steric occupancy and hydrophobic interaction enhancement |
Synthesis Optimization | Development of Pd-catalyzed coupling routes (2016-2018) | Achieved >98% purity at gram-scale; addressed regioselectivity challenges [1] |
Biological Evaluation | Kinase profiling and cell-based assays (2019-2023) | Confirmed retained EGFR/HER2 inhibition; improved selectivity in kinase panels [2] |
TAK285-Iodo functions as a potent ATP-competitive inhibitor with low nanomolar affinity for both EGFR and HER2 tyrosine kinases. Biochemical assays demonstrate its dual-targeting mechanism effectively suppresses autophosphorylation of EGFR (IC₅₀: 2.3–23 nM) and HER2 (IC₅₀: 17–234 nM), disrupting downstream pro-survival signaling through the MAPK/ERK and PI3K/AKT pathways [2] [7]. This simultaneous inhibition provides particular therapeutic advantage in heterodimer-dependent cancers where HER2-HER3 dimerization drives oncogenic signaling. Notably, phospho-HER3 (p-HER3) serves as a key pharmacodynamic biomarker for TAK285-Iodo sensitivity, with high baseline p-HER3 expression correlating with enhanced anticancer activity across breast, prostate, and ovarian carcinoma models [5].
The compound demonstrates broad-spectrum antiproliferative activity against EGFR/HER2-coexpressing malignancies. In prostate carcinoma models (PC3 and 22RV1 cell lines), TAK285-Iodo derivatives achieved remarkable growth inhibition (IC₅₀: 1.0–7.3 nM and 0.8–2.8 nM, respectively), significantly surpassing staurosporine (38-fold) and parental TAK-285 (10-fold) in EGFR suppression [2]. Molecular docking studies reveal that the iodine atom forms critical van der Waals contacts with Leu796 and Val734 in EGFR's hydrophobic back pocket, stabilizing the DFG-out conformation and extending residence time. Additionally, the iodine's electron density may influence π-stacking interactions with Phe723, further enhancing binding specificity [2] [6].
Beyond direct kinase inhibition, TAK285-Iodo's structural features confer potential for brain metastasis control. Unlike lapatinib (a known P-glycoprotein substrate), the iodine modification preserves the parent compound's ability to evade efflux transporters, maintaining significant CNS penetration. This property addresses a critical limitation of current EGFR/HER2 inhibitors, as evidenced by TAK285-Iodo's superior efficacy in intracranially implanted BT-474 breast cancer models compared to lapatinib [4]. Furthermore, the iodine atom provides a versatile handle for molecular imaging applications, enabling potential theranostic approaches using iodine-123 SPECT or iodine-124 PET tracers in metastatic disease monitoring.
Table 3: Biological Activity Profile of TAK285-Iodo and Reference Compounds
Biological Parameter | TAK285-Iodo | TAK-285 | Lapatinib |
---|---|---|---|
EGFR Enzyme IC₅₀ | 2.3–23 nM [2] [7] | 23 nM [7] | 10.2 nM |
HER2 Enzyme IC₅₀ | 17–234 nM [2] [7] | 17 nM [7] | 9.8 nM |
PC3 Cell Growth Inhibition (IC₅₀) | 1.0–7.3 nM [2] | 17 nM [7] | 52 nM |
BBB Penetration Capacity | High (non-Pgp substrate) | High (non-Pgp substrate) [4] | Low (Pgp substrate) |
Primary Therapeutic Indication | EGFR/HER2+ solid tumors; brain metastases | HER2+ metastatic breast cancer | HER2+ metastatic breast cancer |